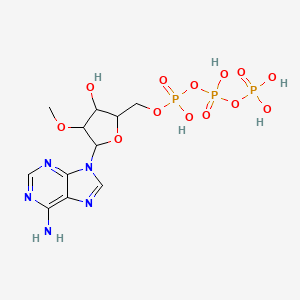
4-Chloro-5-methoxy-3-phenyl-isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxy-3-phenyl-isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-3-phenyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-chlorobenzonitrile oxide with 3-methoxyphenylacetylene under mild conditions . The reaction is usually catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of isoxazoles .
化学反応の分析
Types of Reactions
4-Chloro-5-methoxy-3-phenyl-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
科学的研究の応用
4-Chloro-5-methoxy-3-phenyl-isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 4-Chloro-5-methoxy-3-phenyl-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
類似化合物との比較
Similar Compounds
5-Methyl-3-phenyl-isoxazole: Similar structure but with a methyl group instead of a chloro group.
4-Bromo-5-methoxy-3-phenyl-isoxazole: Similar structure but with a bromo group instead of a chloro group.
3-(4-Hydroxyphenyl)-5-phenyl-isoxazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-Chloro-5-methoxy-3-phenyl-isoxazole is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
4-chloro-5-methoxy-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO2/c1-13-10-8(11)9(12-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
VMXTUTAATJLAOF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NO1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


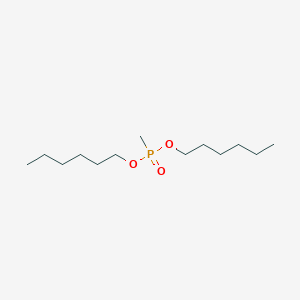
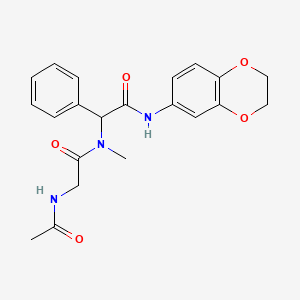
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)
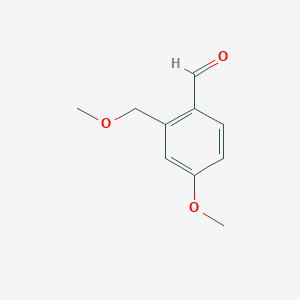
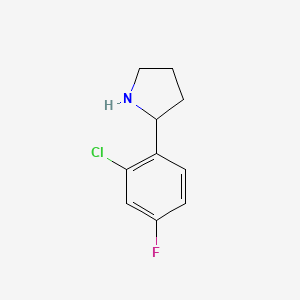
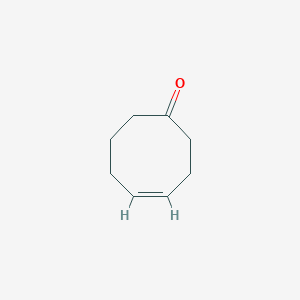


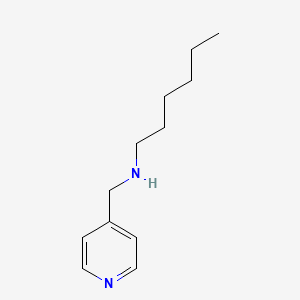

![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

